molecular formula C8H14N2O B12339191 6,9-Diazaspiro[4.5]decan-8-one

6,9-Diazaspiro[4.5]decan-8-one

Cat. No.: B12339191
M. Wt: 154.21 g/mol
InChI Key: FAUBISAFFNZXQD-UHFFFAOYSA-N
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Description

6,9-Diazaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diazaspiro[4.5]decan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6,9-Diazaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological properties .

Scientific Research Applications

Anticonvulsant Activity

One of the most notable applications of 6,9-Diazaspiro[4.5]decan-8-one derivatives is their anticonvulsant activity. Research has demonstrated that certain new derivatives exhibit promising anticonvulsant profiles.

Case Study: Anticonvulsant Profiles

  • Synthesis : Compounds were synthesized through a series of reactions involving alkylation and dehydration, leading to the formation of 6-aryl-9-substituted derivatives.
  • Screening Results : In anticonvulsant screening tests, compound 6g showed an effective dose (ED50) of 0.0043 mmol/kg in the maximal electroshock (MES) test, significantly outperforming reference drugs such as Phenobarbital and Ethosuximide by factors of 14 and 214, respectively. Compound 6e also demonstrated high potency with an ED50 of 0.019 mmol/kg, showing enhanced efficacy compared to Diphenylhydantoin (ED50 = 0.034 mmol/kg) .
Compound ED50 (mmol/kg) Reference Drug Reference Drug ED50 (mmol/kg) Potency Comparison
6g0.0043Phenobarbital0.0614x more potent
6e0.019Diphenylhydantoin0.0341.8x more potent

These findings indicate that derivatives of this compound could serve as leads for developing new anticonvulsant medications with improved safety profiles.

Chemical Permeation Enhancer

Another significant application of this compound is its role as a chemical permeation enhancer in drug delivery systems.

Case Study: Alaptide as a Permeation Enhancer

  • Research Focus : The compound (S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione (also known as alaptide) was studied for its ability to enhance the permeation of theophylline through skin.
  • Methodology : In vitro experiments utilized Franz diffusion cells to analyze the permeation rates from formulations containing alaptide compared to control formulations.
  • Results : The study found that formulations containing alaptide enhanced the permeation of theophylline approximately 15-fold compared to those without it, demonstrating its potential utility in transdermal drug delivery systems .

Inhibition of Necroptosis Pathways

Recent studies have identified derivatives of diazaspiro compounds as potential inhibitors of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.

Case Study: RIPK1 Inhibitors

  • Objective : To discover new chemotypes that inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis.
  • Findings : A series of diazaspiro[4.5]decanone derivatives were found to exhibit significant inhibitory activity against RIPK1 with one compound showing an IC50 value of 92 nM.
  • Implications : These findings suggest that such compounds could be developed further as therapeutic agents targeting necroptosis-related pathways in inflammatory diseases .

Mechanism of Action

The mechanism of action of 6,9-Diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), thereby blocking the necroptosis pathway. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Uniqueness: 6,9-Diazaspiro[4.5]decan-8-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its versatility as a scaffold for drug development and its ability to modulate various biological pathways make it a valuable compound in medicinal chemistry .

Biological Activity

6,9-Diazaspiro[4.5]decan-8-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure incorporates both nitrogen and oxygen, which contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H14_{14}N2_2O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 1557667-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound can bind to specific enzymes and receptors, altering their activity and leading to various biological effects. This modulation can influence metabolic pathways and signal transduction processes.
  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit notable anticonvulsant properties. For instance, certain 6-aryl-9-substituted derivatives demonstrated enhanced efficacy in seizure models, outperforming standard anticonvulsants like Phenobarbital and Ethosuximide .

Anticonvulsant Properties

A study reported that specific derivatives of this compound exhibited potent anticonvulsant effects. For example:

  • Compound 6g showed an effective dose (ED50) of 0.0043 mmol/kg in the scPTZ seizure model, significantly more potent than reference drugs .
CompoundED50 (mmol/kg)Comparison DrugReference ED50 (mmol/kg)
6g0.0043Phenobarbital0.06
6e0.019Diphenylhydantoin0.034

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

Anticancer Potential

Recent investigations have highlighted the potential of diazaspiro compounds in cancer therapy. Some derivatives have been identified as inhibitors of key pathways involved in tumor growth and metastasis, suggesting their role as anticancer agents .

Case Studies

Several studies have focused on the synthesis and evaluation of different derivatives of this compound:

  • Synthesis and Screening : A series of new derivatives were synthesized and screened for anticonvulsant activity, revealing several compounds with improved efficacy compared to traditional treatments.
  • RIPK1 Inhibition : Research has identified diazaspiro compounds as potential inhibitors of receptor-interacting protein kinase 1 (RIPK1), a target in inflammatory diseases, showcasing their therapeutic versatility beyond neurological applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6,9-diazaspiro[4.5]decan-8-one

InChI

InChI=1S/C8H14N2O/c11-7-5-10-8(6-9-7)3-1-2-4-8/h10H,1-6H2,(H,9,11)

InChI Key

FAUBISAFFNZXQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC(=O)CN2

Origin of Product

United States

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